1-(Diphenylmethyl)-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea
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Overview
Description
1-(Diphenylmethyl)-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea is a complex organic compound that features a urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylmethyl)-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine derivative: Starting with a pyridine precursor, functional groups are introduced to form the 5-(2-oxopyrrolidin-1-yl)pyridine moiety.
Introduction of the diphenylmethyl group: This step involves the reaction of diphenylmethanol with an appropriate reagent to form the diphenylmethyl intermediate.
Urea formation: The final step involves the reaction of the pyridine and diphenylmethyl intermediates with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Diphenylmethyl)-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Potential use in biochemical assays or as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Diphenylmethyl)-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Diphenylmethyl)-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}thiourea: Similar structure but with a thiourea group instead of a urea group.
1-(Diphenylmethyl)-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness
1-(Diphenylmethyl)-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its unique structure could result in different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.
Properties
IUPAC Name |
1-benzhydryl-3-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c29-22-12-7-13-28(22)21-14-18(15-25-17-21)16-26-24(30)27-23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-6,8-11,14-15,17,23H,7,12-13,16H2,(H2,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYHPLVXEZHDCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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